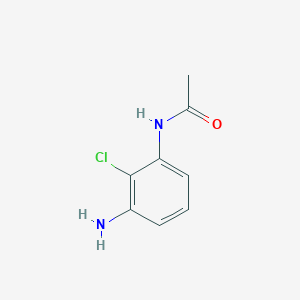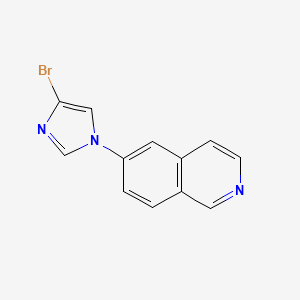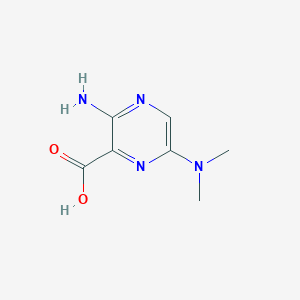![molecular formula C17H13N5 B15358706 5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B15358706.png)
5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a complex organic compound belonging to the class of triazolo[1,5-a]pyrazines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine typically involves multiple steps, starting with the formation of the triazolo[1,5-a]pyrazine core. One common method includes the cyclization of appropriate precursors under specific conditions, such as heating or using catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalyst-free methods have been explored to enhance efficiency and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce phenolic derivatives, while reduction can lead to the formation of amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In the medical field, this compound has been investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting diseases such as cancer, bacterial infections, and neurological disorders.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications in material science.
Mécanisme D'action
The mechanism by which 5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The compound may act as an enzyme inhibitor, receptor modulator, or signaling molecule, depending on its application.
Comparaison Avec Des Composés Similaires
Triazolo[1,5-a]pyrimidines: These compounds share a similar triazolo core but differ in their substituents and biological activities.
Phenylphenyl derivatives: Other compounds containing phenylphenyl moieties may exhibit similar properties but differ in their core structures.
Uniqueness: 5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine stands out due to its specific combination of structural features, which contribute to its unique chemical and biological properties
Propriétés
Formule moléculaire |
C17H13N5 |
|---|---|
Poids moléculaire |
287.32 g/mol |
Nom IUPAC |
5-(2-phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine |
InChI |
InChI=1S/C17H13N5/c18-17-20-16-11-19-10-15(22(16)21-17)14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-11H,(H2,18,21) |
Clé InChI |
XSDWBMUWPOJSNE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CN=CC4=NC(=NN34)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[18-(2-Carboxyethyl)-8-ethenyl-13-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B15358658.png)





![N-[6-(2,5-dichlorophenyl)pyridin-2-yl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B15358684.png)
![1-[2-(3-Hydroxy-adamantan-1-ylamino)-acetyl]-pyrrolidine-2-carboxylic acid](/img/structure/B15358688.png)
![Tert-butyl 4-[3-(4-chlorophenoxy)propanoyl]piperazine-1-carboxylate](/img/structure/B15358699.png)
![propyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B15358702.png)


